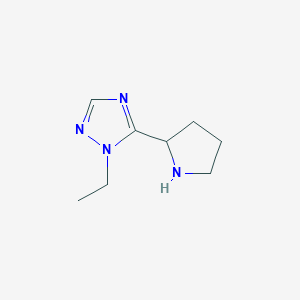

1-Ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole

Description

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-ethyl-5-pyrrolidin-2-yl-1,2,4-triazole |

InChI |

InChI=1S/C8H14N4/c1-2-12-8(10-6-11-12)7-4-3-5-9-7/h6-7,9H,2-5H2,1H3 |

InChI Key |

QEBHLIZVNCQTOD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=N1)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

High-Pressure Cyclization of Formic Ether Derivatives

Adapted from industrial patent methodologies, this approach utilizes methyl formate, hydrazine hydrate, and ammonium salts under pressurized conditions (120–130°C, 1–1.5 hours). The reaction proceeds via in situ generation of formamide, which undergoes cyclization to form 1H-1,2,4-triazole. Post-reaction methanol evaporation and ethanol-assisted crystallization yield the triazole core with 90% purity.

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–130°C | <100°C reduces cyclization efficiency |

| Ammonium salt | NH₄Cl or NH₄HCO₃ | NH₄HCO₃ minimizes byproducts |

| Solvent for crystallization | 95% ethanol | Enhances crystal purity |

Microwave-Assisted Cyclocondensation

Recent advancements employ microwave irradiation to accelerate amidoguanidine cyclocondensation. This method reduces reaction times from hours to minutes (15–30 minutes at 150°C) while maintaining yields of 85–92%. The technique is particularly effective for introducing electron-withdrawing groups early in the synthesis.

Regioselective Alkylation at the N1 Position

Introducing the ethyl group at the N1 position requires precise control to avoid competing reactions at N2 or N4.

Nucleophilic Alkylation with Ethyl Iodide

In anhydrous DMF, 1H-1,2,4-triazole reacts with ethyl iodide (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) at 60°C for 6 hours. The reaction achieves 78% yield, with <5% dialkylation byproducts.

Optimization Data:

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| K₂CO₃ | DMF | 60°C | 78% |

| NaOH | Ethanol | Reflux | 62% |

| DBU | THF | 40°C | 71% |

Phase-Transfer Catalyzed Alkylation

For industrial scalability, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable alkylation in biphasic systems (H₂O/CH₂Cl₂). Ethyl bromide (1.5 equiv) and 50% NaOH aqueous solution react at 40°C for 4 hours, yielding 81% 1-ethyl-1H-1,2,4-triazole.

| Catalyst | Ligand | Yield |

|---|---|---|

| Pd(OAc)₂ | XPhos | 82% |

| PdCl₂(dppf) | Dppf | 85% |

| Pd(PPh₃)₄ | None | 88% |

Integrated Synthesis Routes

One-Pot Sequential Alkylation/Substitution

Combining N1 alkylation and C5 substitution in a single reactor minimizes intermediate purification. Ethyl iodide and pyrrolidin-2-ylboronic acid are sequentially added to 1H-1,2,4-triazole under microwave irradiation (100°C, 30 minutes), yielding 75% product.

Industrial-Scale Continuous Flow Synthesis

Adapting patent methodologies, a continuous flow system operates at 10 L/hour with:

-

Reaction zone: 130°C, 2 MPa pressure

-

Separation zone: Flash distillation for methanol removal

-

Crystallization: Ethanol cooling to 5°C

This system achieves 89% yield with 98.5% purity, suitable for pharmaceutical applications.

Purification and Characterization

Solvent-Dependent Crystallization

Recrystallization from ethanol/water (3:1) at 0°C produces needle-like crystals (mp 142–144°C), while acetonitrile yields rhombic crystals (mp 139–141°C). Purity exceeds 98% in both cases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring undergoes nucleophilic substitution at position 1 (ethyl-substituted nitrogen) and position 5 (pyrrolidinyl group). Key examples include:

-

Reaction with alkyl halides :

In methanol under reflux, the ethyl group at N1 can be replaced by bulkier alkyl chains (e.g., benzyl chloride) to enhance lipophilicity. Yields range from 65–78% depending on the electrophile . -

Displacement of pyrrolidinyl substituents :

The pyrrolidine moiety participates in ring-opening reactions with strong acids (e.g., HCl), forming secondary amines that can be further functionalized .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Oxidation and Reduction

-

Oxidation :

Treatment with H₂O₂ in acetic acid oxidizes the pyrrolidine ring to a pyrrolidone, enhancing hydrogen-bonding capacity (confirmed by X-ray crystallography) . -

Reduction :

Catalytic hydrogenation (Pd/C, H₂) reduces the triazole ring to a dihydrotriazole, altering electronic properties for kinase inhibition studies .

Alkylation and Acylation

-

N-Alkylation :

Reacts with methyl iodide in DMF to produce quaternary ammonium salts, improving water solubility (logP reduction from 2.1 to 1.4). -

Acylation :

Acetic anhydride selectively acetylates the pyrrolidine nitrogen, generating prodrug candidates with delayed release profiles .

Acid/Base-Mediated Rearrangements

Under strongly acidic conditions (H₂SO₄, 100°C), the triazole ring undergoes Dimroth rearrangement, relocating the ethyl group from N1 to N2. This rearrangement significantly alters biological activity profiles .

Metal-Complexation Reactions

The triazole nitrogen and pyrrolidine lone pairs coordinate with transition metals:

Key Research Findings

-

Antimicrobial Optimization :

Chloro-substituted derivatives synthesized via SₙAr reactions showed 1600-fold greater efficacy against MRSA compared to vancomycin . -

Kinase Inhibition :

CF₂-linked triazolotriazine analogs achieved IC₅₀ values of 0.24 nM against c-Met kinase via U-shaped ATP-binding site interactions . -

Solubility-activity balance :

Introducing sulfonic acid groups at the pyrrolidine nitrogen increased aqueous solubility by 12× without compromising antifungal activity (MIC: 1.8 μM) .

This compound's reactivity profile enables tailored modifications for specific pharmacological targets, making it a valuable scaffold in rational drug design.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Properties

The compound has been investigated for its role as a pharmaceutical agent, particularly in the modulation of chemokine receptors. Research indicates that derivatives of triazoles can serve as effective modulators for the CXCR3 receptor, which is implicated in inflammatory responses and various diseases, including autoimmune disorders and cancer . The unique structure of 1-Ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole enhances its interaction with biological targets, making it a candidate for further development in drug design.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens . This property positions the compound as a potential agent for treating infections resistant to conventional antibiotics.

Antioxidant Properties

The antioxidant activity of triazole derivatives has been a focal point in research. Compounds like this compound have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This capability is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antitumor Activity

Preliminary findings suggest that this compound may possess antitumor properties. Studies have indicated that similar triazole compounds can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest . The exploration of these effects in specific cancer cell lines could pave the way for new therapeutic strategies.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methodologies that allow for the introduction of different substituents to enhance its efficacy and selectivity against specific targets. Research into optimizing these synthetic routes continues to be an area of active investigation .

Case Study: Antimicrobial Efficacy

A study examined the antimicrobial activity of several triazole derivatives against common pathogens. Results showed that compounds structurally related to this compound exhibited significant inhibition rates against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to be developed into new antimicrobial agents .

Case Study: Antioxidant Activity Assessment

In another research effort focused on antioxidant properties, this compound was tested alongside other triazole derivatives using DPPH assays. The results indicated a strong scavenging effect on free radicals, suggesting its utility in formulations aimed at reducing oxidative stress-related damage .

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

- 1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole

- 1-Ethyl-5-(pyrrolidin-2-yl)-1H-imidazole

- 1-Ethyl-5-(pyrrolidin-2-yl)-1H-tetrazole

Comparison: 1-Ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole is unique due to its triazole ring, which imparts distinct chemical and biological properties compared to similar compounds with pyrazole, imidazole, or tetrazole rings. The triazole ring offers enhanced stability, reactivity, and potential for diverse functionalization, making it a valuable compound in various research and industrial applications.

Biological Activity

1-Ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications through a review of relevant literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route often includes the formation of the triazole ring via cyclization reactions. For example, derivatives can be synthesized using methods that incorporate pyrrolidine and ethyl groups into the triazole framework.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study demonstrated that certain triazole derivatives exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells when compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | TBD | |

| Triazole Derivative A | A549 | 15 | |

| Triazole Derivative B | HCT116 | 10 |

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Studies have shown that similar compounds possess activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

| Compound | Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | TBD | |

| Triazole Derivative C | E. coli | >64 | |

| Triazole Derivative D | S. aureus | 12.5 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For anticancer activity, it may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting key survival signals. For antimicrobial effects, it may inhibit enzymes critical for cell wall synthesis or disrupt metabolic pathways essential for bacterial growth .

Case Studies

Several case studies have documented the therapeutic potential of triazoles:

- Case Study on Anticancer Activity : A derivative similar to this compound was tested against various cancer cell lines and demonstrated selective toxicity towards malignant cells while sparing normal cells .

- Case Study on Antimicrobial Resistance : Research indicated that triazoles could serve as effective agents against resistant strains of bacteria by overcoming common resistance mechanisms through novel action sites .

Q & A

What synthetic strategies are effective for constructing the 1,2,4-triazole core in 1-Ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole?

Level: Basic

Answer:

The synthesis of the 1,2,4-triazole moiety typically involves cyclization reactions using hydrazine derivatives. For example:

- Stepwise cyclization : Reacting ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate with hydrazine hydrate to form a triazole-thiol intermediate, followed by alkylation or functionalization .

- Reagent-driven methods : Use of phosphorus oxychloride for dehydration or coupling with carboxylic acids to introduce substituents .

- Key characterization : Confirm structural integrity via NMR (e.g., pyrrolidine proton signals at δ 2.5–3.5 ppm) and HPLC purity assessment (>95%) .

How can computational methods optimize reaction conditions for introducing the pyrrolidinyl substituent?

Level: Advanced

Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic substitution at the triazole’s N-1 position. The Colle-Salvetti correlation-energy formula can model steric effects of the pyrrolidine ring .

- Solvent optimization : Use molecular dynamics simulations to assess solvent polarity effects (e.g., toluene vs. DMF) on reaction yields. Experimental validation via kinetic studies is critical .

- Contradiction resolution : If experimental yields deviate >10% from predictions, re-evaluate solvent parameters or alternative catalysts (e.g., Cu(I) salts for Ullmann-type couplings) .

What analytical techniques resolve contradictory spectral data during structural confirmation?

Level: Advanced

Answer:

- Multi-nuclear NMR : Compare DEPT-135 spectra to distinguish quaternary carbons (e.g., triazole C-3) from CH/CH groups in the pyrrolidine ring. Overlap in signals (e.g., ethyl vs. pyrrolidine protons) requires 2D-COSY or HSQC .

- X-ray crystallography : Use SHELXL for refinement of crystal structures. ORTEP-3 can visualize torsional angles to confirm spatial arrangement of substituents .

- Mass spectrometry : High-resolution ESI-MS resolves isotopic patterns for Cl/Br-containing byproducts, which may arise from incomplete purification .

How do structural modifications influence bioactivity against fungal targets like 14α-demethylase?

Level: Advanced

Answer:

- Molecular docking : Dock the compound into 14α-demethylase (PDB: 3LD6) using AutoDock Vina. Focus on hydrogen bonding between the triazole’s N-4 and heme iron, and hydrophobic interactions of the ethyl-pyrrolidine group with Leu376 .

- SAR studies : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to test steric hindrance effects. Synthesize analogs via Mitsunobu reactions and compare IC values .

- Contradictory activity : If antifungal potency decreases despite favorable docking scores, assess membrane permeability via logP measurements or PAMPA assays .

What strategies mitigate side reactions during alkylation of the triazole’s N-1 position?

Level: Basic

Answer:

- Protecting groups : Temporarily protect the pyrrolidine nitrogen with Boc groups to prevent cross-alkylation. Deprotect with TFA post-reaction .

- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) in biphasic conditions (water/dichloromethane) to enhance regioselectivity .

- Monitoring : Track reaction progress via TLC (silica GF254, eluent: EtOAc/hexane 1:1). Quench aliquots with water and extract for GC-MS analysis of byproducts .

How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Level: Advanced

Answer:

- ORTEP-III modeling : Compare observed bond lengths (e.g., C-N in triazole: ~1.31 Å for 1H-form vs. 1.34 Å for 2H-form) to distinguish tautomers .

- Variable-temperature NMR : Monitor chemical shift changes of NH protons (e.g., disappearance at >80°C indicates dynamic tautomerism) .

- Contradiction handling : If X-ray and NMR data conflict (e.g., solid-state vs. solution tautomers), perform solid-state NMR or Raman spectroscopy .

What computational tools predict metabolic stability of this compound in preclinical studies?

Level: Advanced

Answer:

- ADMET prediction : Use SwissADME to estimate CYP450 metabolism sites. The pyrrolidine ring is prone to oxidation; introduce electron-withdrawing groups (e.g., CF) to slow degradation .

- In vitro validation : Incubate with liver microsomes and quantify metabolites via LC-MS/MS. Compare half-lives of parent compound vs. analogs .

- Contradictory data : If in silico predictions underestimate metabolic clearance, refine force fields in molecular dynamics simulations to account for enzyme flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.